2,3,4-Trifluoro-9H-carbazole
Description
Structure
3D Structure
Properties
CAS No. |
61658-89-7 |
|---|---|
Molecular Formula |
C12H6F3N |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
2,3,4-trifluoro-9H-carbazole |
InChI |
InChI=1S/C12H6F3N/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5,16H |
InChI Key |
DIYRQGWAVQRSAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3N2)F)F)F |
Origin of Product |
United States |
Advanced Spectroscopic Elucidation of 2,3,4 Trifluoro 9h Carbazole Molecular Structure and Electronic Transitions
Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Positional Isomerism Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,3,4-Trifluoro-9H-carbazole. Through ¹H, ¹³C, and ¹⁹F NMR, the precise connectivity of atoms, the electronic environment of each nucleus, and the specific arrangement of the fluoro substituents can be confirmed, effectively distinguishing it from other trifluorocarbazole isomers.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to provide key structural information through chemical shifts and spin-spin coupling patterns. The spectrum would feature signals corresponding to the five aromatic protons and the single amine proton (N-H).
The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-11.0 ppm), with its exact position and broadness influenced by solvent and concentration. The remaining five aromatic protons would display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
H-1: This proton is on the fluorinated ring and would be the most complex signal. It is expected to be a doublet of doublets of doublets (ddd) due to ortho coupling with F-2, meta coupling with F-4, and a four-bond coupling with H-8.
H-5, H-6, H-7, H-8: These protons on the non-fluorinated ring would resemble the pattern seen in carbazole (B46965) itself, appearing as multiplets in the δ 7.0-8.5 ppm range. H-5 and H-8 are typically further downfield than H-6 and H-7. Long-range couplings to the fluorine atoms might introduce additional fine splitting.
Table 1: Predicted ¹H NMR Spectral Data for this compound This is an interactive data table. Click on the headers to sort.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| N-H | 8.5 - 9.5 | br s | - |
| H-1 | 7.3 - 7.6 | ddd | ³J(H1-F2) ≈ 8-10 Hz, ⁴J(H1-F4) ≈ 1-3 Hz, ⁴J(H1-H8) ≈ 0.5-1 Hz |
| H-5 | 8.0 - 8.2 | d | ³J(H5-H6) ≈ 7-8 Hz |
| H-6 | 7.2 - 7.4 | t | ³J(H6-H5) ≈ 7-8 Hz, ³J(H6-H7) ≈ 7-8 Hz |
| H-7 | 7.4 - 7.6 | t | ³J(H7-H6) ≈ 7-8 Hz, ³J(H7-H8) ≈ 7-8 Hz |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, twelve distinct signals are expected. The carbons directly attached to the highly electronegative fluorine atoms (C-2, C-3, C-4) will be significantly deshielded and will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are diagnostic for fluorinated aromatic compounds. Other carbons in the molecule will show smaller, multi-bond C-F couplings. The general chemical shifts for carbazole carbons are known, providing a baseline for predicting the spectrum. ipb.pt
Table 2: Predicted ¹³C NMR Spectral Data for this compound This is an interactive data table. Click on the headers to sort.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constants (J, Hz) |
|---|---|---|
| C-1 | 115 - 120 | ²J(C1-F2) ≈ 20-25 Hz |
| C-2 | 145 - 155 (d) | ¹J(C2-F) ≈ 240-260 Hz |
| C-3 | 140 - 150 (dd) | ¹J(C3-F) ≈ 245-265 Hz, ²J(C3-F2/F4) ≈ 15-20 Hz |
| C-4 | 145 - 155 (d) | ¹J(C4-F) ≈ 240-260 Hz |
| C-4a | 120 - 125 | J(CF) present |
| C-4b | 122 - 127 | J(CF) present |
| C-5 | 118 - 122 | No significant J(CF) |
| C-6 | 125 - 129 | No significant J(CF) |
| C-7 | 119 - 123 | No significant J(CF) |
| C-8 | 110 - 114 | No significant J(CF) |
| C-8a | 138 - 142 | J(CF) present |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govnih.gov The spectrum of this compound would show three distinct signals in the aromatic fluorine region, corresponding to F-2, F-3, and F-4. The large chemical shift dispersion in ¹⁹F NMR makes it easy to resolve signals even for structurally similar fluorine atoms. azom.com
The signals would exhibit both F-F and H-F couplings. The ortho-coupling between F-2 and F-3, and between F-3 and F-4, would be the largest.
F-2: Expected to be a doublet due to coupling with F-3, with further fine splitting from coupling to H-1.
F-3: Expected to be a triplet (or a doublet of doublets) due to coupling with F-2 and F-4.
F-4: Expected to be a doublet due to coupling with F-3, with potential smaller couplings to H-5.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound This is an interactive data table. Click on the headers to sort.
| Fluorine | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| F-2 | -130 to -145 | dd | ³J(F2-F3) ≈ 20-22 Hz, ³J(F2-H1) ≈ 8-10 Hz |
| F-3 | -150 to -165 | t | ³J(F3-F2) ≈ 20-22 Hz, ³J(F3-F4) ≈ 20-22 Hz |
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. vscht.cz The presence of the three C-F bonds would introduce very strong, characteristic absorptions in the fingerprint region, which would be absent in the spectrum of unsubstituted 9H-carbazole. researchgate.netresearchgate.net
Key expected vibrational modes include:
N-H Stretching: A sharp to moderately broad peak around 3400-3450 cm⁻¹.
Aromatic C-H Stretching: Multiple sharp peaks just above 3000 cm⁻¹.
Aromatic C=C Stretching: Several medium to strong peaks in the 1450-1620 cm⁻¹ region.
C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ region.
C-F Stretching: Very strong and intense absorptions in the 1100-1300 cm⁻¹ region, which are definitive for the presence of the fluoro groups.
Table 4: Predicted FT-IR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3420 | Medium, Sharp | N-H Stretch |
| 3050-3150 | Medium | Aromatic C-H Stretch |
| 1610, 1580, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1250-1300 | Strong | C-N Stretch |
| 1100-1300 | Very Strong | C-F Stretch |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Solvatochromic Effects
UV-Vis spectroscopy is used to study the electronic transitions within the π-conjugated system of the carbazole core. The position and intensity of absorption bands are sensitive to the molecular structure and the surrounding solvent environment. nih.gov
The UV-Vis spectrum of this compound is expected to show intense absorption bands corresponding to π→π* transitions, similar to the parent carbazole which exhibits characteristic peaks. aatbio.com The electron-withdrawing nature of the fluorine atoms may induce a slight hypsochromic (blue) shift in the absorption maxima (λmax) compared to unsubstituted carbazole.
A study of the compound in solvents of varying polarity would reveal its solvatochromic behavior. Solvatochromism describes the change in the color of a solution (i.e., a shift in the λmax) as the solvent is changed. nih.gov This effect arises from differential stabilization of the ground and excited electronic states by the solvent molecules. A shift to longer wavelengths (bathochromic or red shift) in more polar solvents indicates that the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) suggests the ground state is more stabilized by polar solvents.
Table 5: Predicted UV-Vis Absorption Maxima (λmax) Illustrating Solvatochromic Effects for this compound This is an interactive data table. Click on the headers to sort.
| Solvent | Polarity Index | Predicted λmax (nm) | Predicted Shift Type |
|---|---|---|---|
| Hexane | 0.1 | ~320, ~333 | Reference (Nonpolar) |
| Toluene | 2.4 | ~322, ~335 | Minor Bathochromic |
| Dichloromethane | 3.1 | ~324, ~336 | Bathochromic |
| Acetonitrile | 5.8 | ~325, ~337 | Bathochromic |
Fluorescence Emission Spectroscopy for Photoluminescence Characteristics and Solvent-Dependent Behavior
Fluorescence emission spectroscopy is a critical analytical technique for characterizing the photoluminescent properties of fluorescent molecules, known as fluorophores. In the case of this compound, this method reveals insights into its electronic structure and how it interacts with its environment. The carbazole core is an excellent fluorophore, and its derivatives are known for their strong luminescence and charge-transporting properties. researchgate.netnih.gov The introduction of electron-withdrawing fluorine atoms onto the carbazole skeleton is expected to significantly modulate its photophysical characteristics.
The fluorescence process involves the excitation of the molecule from its electronic ground state (S₀) to an excited singlet state (S₁) by absorbing a photon of light. After a very short time in the excited state (typically nanoseconds), the molecule relaxes back to the ground state, emitting a photon in the process. The emitted light is of lower energy (longer wavelength) than the absorbed light, and this energy difference is known as the Stokes shift.
Research on various carbazole derivatives indicates that their emission spectra are highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. imist.ma When a polar fluorophore is in a polar solvent, the solvent molecules reorient themselves around the excited-state dipole moment, which stabilizes the excited state and lowers its energy. evidentscientific.com This stabilization leads to a red shift (a shift to longer wavelengths) in the emission spectrum as the solvent polarity increases. evidentscientific.com For a molecule like this compound, the fluorine substituents would induce a significant dipole moment, making its photoluminescence particularly susceptible to solvent effects.
While specific experimental data for this compound is not extensively available in the cited literature, the expected solvent-dependent behavior can be illustrated. A study of its fluorescence in a range of solvents with varying polarities would likely show a progressive red shift in the emission maximum (λem) with increasing solvent polarity, which is characteristic of an intramolecular charge transfer (ICT) character in the excited state. frontiersin.org
Table 1: Illustrative Solvent-Dependent Photoluminescence Data for this compound This table presents expected, representative data based on the known behavior of similar carbazole derivatives to illustrate the solvent effect. Actual experimental values may differ.
| Solvent | Polarity Index | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Hexane | 0.1 | ~335 | ~350 | ~15 |
| Toluene | 2.4 | ~336 | ~358 | ~22 |
| Tetrahydrofuran (THF) | 4.0 | ~338 | ~370 | ~32 |
| Dichloromethane (DCM) | 3.1 | ~338 | ~375 | ~37 |
| Acetonitrile | 5.8 | ~340 | ~385 | ~45 |
Mass Spectrometry for Precise Molecular Weight Determination
Mass spectrometry is an indispensable analytical tool for the precise determination of the molecular weight of a compound, thereby confirming its elemental composition and identity. For this compound, this technique provides definitive proof of its structure following synthesis.
The theoretical molecular weight of this compound (C₁₂H₆F₃N) is calculated based on the sum of the atomic masses of its constituent atoms. High-resolution mass spectrometry (HRMS) can measure this mass with exceptional accuracy (typically to within a few parts per million), allowing for the unambiguous determination of the molecular formula.
Common ionization techniques for carbazole derivatives include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). In ESI, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. mdpi.com The mass-to-charge ratio (m/z) of this ion is then measured by the mass analyzer. For this compound, the expected m/z for the [M+H]⁺ ion would be approximately 222.0481. The observation of this ion at a high mass accuracy would strongly support the successful synthesis of the target compound.
The technique also reveals the isotopic distribution pattern of the molecule. The presence of isotopes (e.g., ¹³C, ¹⁵N) results in smaller peaks at higher m/z values (M+1, M+2, etc.). The relative abundances of these isotopic peaks can be calculated and compared to the experimental spectrum to further validate the assigned molecular formula.
Table 2: Theoretical Isotopic Distribution for the Molecular Ion [C₁₂H₆F₃N]⁺
| Isotope Peak | Mass (Da) | Relative Abundance (%) |
| M | 221.0456 | 100.00 |
| M+1 | 222.0490 | 13.25 |
| M+2 | 223.0523 | 0.83 |
Computational Chemistry and Quantum Mechanical Investigations of 2,3,4 Trifluoro 9h Carbazole
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying complex molecules like substituted carbazoles. Hybrid functionals such as B3LYP are commonly employed to determine and discuss the energetics and structural properties of these compounds. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and the energy required for electronic excitation. biointerfaceresearch.comyoutube.com
Fluorination is a key strategy for modulating the electronic properties of organic materials. emerginginvestigators.orgacs.org The introduction of highly electronegative fluorine atoms onto the carbazole (B46965) framework, as in 2,3,4-Trifluoro-9H-carbazole, is expected to have a profound impact on its frontier orbitals. Studies on other fluorinated carbazoles show that fluorine substituents typically lower both the HOMO and LUMO energy levels. acs.org This effect can lead to a widening of the energy gap compared to the parent carbazole, which is advantageous for applications requiring wide-bandgap host materials, such as in Organic Light-Emitting Diodes (OLEDs). ossila.com
The HOMO of carbazole derivatives is generally distributed across the carbazole core, which is rich in electrons, making it a good hole-transporting moiety. nih.gov The LUMO, conversely, is influenced more significantly by electron-withdrawing substituents. For this compound, the dense fluorination on one of the benzene (B151609) rings would likely lead to a significant localization of the LUMO on that region of the molecule.
Table 1: Representative Frontier Orbital Energies and Gaps for Carbazole Derivatives Note: These are illustrative values from literature on related compounds to show the general effect of fluorination. Specific values for this compound would require dedicated calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 9H-Carbazole (Parent) | ~ -5.4 to -5.9 | ~ -1.8 to -2.2 | ~ 3.2 to 3.7 |
| Fluorinated Carbazole (Generic) | Lowered | Lowered | Generally Increased |
| This compound (Projected) | < -5.9 | < -2.2 | > 3.7 |
The electron-withdrawing nature of the three fluorine atoms in this compound creates a significant dipole moment and alters the electron density distribution across the molecule. The region of the molecule containing the fluorine atoms will be electron-deficient, while the non-fluorinated benzene ring and the nitrogen atom remain relatively electron-rich.
This asymmetric electron distribution can facilitate intramolecular charge transfer (ICT) upon electronic excitation. nih.govrsc.org In the ground state, the electron density is relatively balanced, but in an excited state, an electron may be promoted from the electron-rich part of the molecule (donor) to the electron-deficient, fluorinated part (acceptor). DFT calculations can map this electron density and quantify the degree of charge transfer, which is crucial for understanding the nonlinear optical properties and the performance of the molecule in electronic devices. researchgate.net
DFT calculations are essential for determining the most stable three-dimensional structure of a molecule by optimizing its geometry to find the minimum energy conformation. rsc.orgjnsam.com For carbazole derivatives, a key geometric parameter is the planarity of the ring system. tandfonline.com
The carbazole core is inherently planar. The introduction of substituents can sometimes cause steric hindrance and lead to twisting. However, fluorine atoms are relatively small, and their substitution on the carbazole ring is not expected to cause significant distortion. In fact, studies suggest that fluorination can enhance molecular planarity and promote favorable π–π stacking interactions in the solid state, which is beneficial for charge transport. tandfonline.comnih.gov DFT optimization would confirm the bond lengths, bond angles, and dihedral angles of this compound, providing a precise model of its molecular structure.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronic excited states. nih.govresearchgate.net It allows for the calculation of properties related to light absorption and emission.
TD-DFT can accurately predict the electronic absorption spectra of molecules, corresponding to the transition from the ground state to various excited states. chemrxiv.orgnih.gov The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to validate the computational model. nih.gov
For this compound, the strong electron-withdrawing effect of the fluorine atoms is expected to influence its absorption and emission properties. This type of substitution often leads to a blue shift (a shift to shorter wavelengths) in the primary absorption bands compared to unsubstituted carbazole, due to the stabilization of the ground state and the widening of the HOMO-LUMO gap. TD-DFT calculations would provide specific values for the expected λmax for absorption and emission, as well as the oscillator strengths for these transitions, which relate to the intensity of the spectral bands.
Table 2: Projected Photophysical Properties of this compound Note: These are projected trends based on computational studies of similar fluorinated aromatic compounds.
| Property | Parent Carbazole | Projected this compound |
| Absorption λmax | ~ 290-340 nm | Likely blue-shifted (< 330 nm) |
| Emission λmax | ~ 340-370 nm | Likely blue-shifted (< 360 nm) |
| Stokes Shift | Moderate | Potentially altered by substitution |
An electronically excited molecule can exist in either a singlet state (S1, S2, etc.) or a triplet state (T1, T2, etc.), distinguished by the spin of the electrons. The properties of these states are critical for applications in photochemistry and optoelectronics. nih.gov Carbazole derivatives are known for their characteristically high triplet energies (T1), making them excellent host materials for phosphorescent OLEDs. nih.gov
TD-DFT calculations can determine the energies of the lowest singlet (S1) and triplet (T1) excited states. mdpi.com The S1 state is typically responsible for fluorescence, while the T1 state is responsible for phosphorescence. The energy of the T1 state is particularly important; for a host material in an OLED, its T1 energy must be higher than that of the phosphorescent dopant to prevent energy back-transfer and ensure efficient emission. researchgate.net The fluorination in this compound is expected to maintain, if not increase, the high triplet energy of the carbazole core, making it a potentially valuable material for blue phosphorescent devices.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. nih.gov It provides a chemical interpretation of wavefunction data by transforming the complex molecular orbitals into localized, intuitive chemical entities such as bonds, lone pairs, and antibonds. wikipedia.orgbohrium.com This analysis is instrumental in understanding the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals within a molecule, which is crucial for describing hyperconjugative and stereoelectronic effects. multidisciplinaryjournals.com
The core of NBO analysis involves the examination of all possible interactions between filled Lewis-type NBOs (donors) and empty non-Lewis NBOs (acceptors). The energetic significance of these interactions is quantified using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction between a donor NBO (i) and an acceptor NBO (j) is calculated to estimate the delocalization effect. A higher E(2) value indicates a more significant interaction.
For a molecule like this compound, an NBO analysis would reveal key intramolecular interactions. For instance, it would quantify the delocalization of electron density from the nitrogen lone pair (a donor NBO) to the antibonding orbitals of adjacent carbon-carbon and carbon-fluorine bonds (acceptor NBOs). Similarly, interactions between the π-orbitals of the aromatic rings and the σ* orbitals of the C-F and C-H bonds would be elucidated. These interactions are fundamental to understanding the molecule's electronic structure, stability, and reactivity. The analysis would also provide insights into the hybridization of the atomic orbitals, which influences the molecular geometry and bond characteristics. multidisciplinaryjournals.com
Table 1: Hypothetical NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N9 | π* (C4a-C9a) | Data not available |
| π (C1-C2) | π* (C3-C4) | Data not available |
| σ (C2-F) | σ* (C1-C9a) | Data not available |
| σ (C3-F) | σ* (C2-C4) | Data not available |
| σ (C4-F) | σ* (C3-C4a) | Data not available |
Note: The data in this table is hypothetical and serves as an illustration of what an NBO analysis would provide. Specific values for this compound are not currently available in published literature.
Computational Studies of Spin-Orbit Coupling and Intersystem Crossing
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. researchgate.netsci-hub.se This interaction is a primary mechanism for intersystem crossing (ISC), a non-radiative process involving a transition between two electronic states with different spin multiplicities (e.g., from a singlet state to a triplet state). researchgate.net The efficiency of ISC is critical in many photophysical and photochemical processes, including phosphorescence and the performance of organic light-emitting diodes (OLEDs). sci-hub.seresearchgate.net
Computational studies of SOC and ISC in molecules like this compound are essential for understanding their photophysical properties. The rate of intersystem crossing (k_ISC) is governed by several factors, most notably the magnitude of the spin-orbit coupling constant (SOC) between the initial and final electronic states and the energy gap between these states (ΔE_ST). researchgate.net According to Fermi's Golden Rule, a larger SOC and a smaller energy gap generally lead to a higher ISC rate. researchgate.net
Quantum chemical calculations, often employing time-dependent density functional theory (TD-DFT) or multireference methods, can be used to compute these parameters. chemrxiv.orgtrygvehelgaker.no For carbazole derivatives, the presence of heavy atoms or specific structural features can significantly influence the SOC. While fluorine is not a heavy atom, the substitution pattern can affect the molecular orbitals' symmetry and energy levels, thereby influencing the SOC and ISC rates. sci-hub.se
Computational models would calculate the SOC matrix elements between the lowest excited singlet state (S1) and relevant triplet states (Tn). The results would indicate the most probable ISC pathways. For instance, El-Sayed's rule posits that ISC is more efficient between states of different orbital types (e.g., ¹n,π* → ³π,π* or ¹π,π* → ³n,π*). chemrxiv.org A computational study on this compound would determine the character of its excited states and predict the efficiency of ISC based on these principles.
Table 2: Hypothetical Spin-Orbit Coupling Data for this compound
| Transition | Energy Gap (ΔE_ST) (eV) | Spin-Orbit Coupling Constant (cm⁻¹) | Intersystem Crossing Rate (k_ISC) (s⁻¹) |
| S1 → T1 | Data not available | Data not available | Data not available |
| S1 → T2 | Data not available | Data not available | Data not available |
| S1 → T3 | Data not available | Data not available | Data not available |
Note: This table illustrates the type of data that would be generated from a computational study of spin-orbit coupling and intersystem crossing. Specific values for this compound are not currently available in published literature.
Electronic Structure and Photophysical Mechanisms of Fluorinated Carbazole Derivatives
Modulation of Frontier Molecular Orbital Energy Levels by Fluorine Substitution
The introduction of fluorine atoms onto an aromatic system like carbazole (B46965) has a profound and predictable impact on its electronic properties, primarily through the powerful inductive (-I) effect of fluorine. Fluorine's high electronegativity withdraws electron density from the carbazole's π-system, leading to a general stabilization, or lowering, of the energy levels of both the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). africaresearchconnects.comrsc.org
Theoretical studies on various fluorinated carbazole derivatives confirm this trend. Density functional theory (DFT) calculations have been used to determine the positions of fluorination that most effectively tune these energy levels. acs.org For instance, the fluorination of poly(N-vinyl-carbazole) results in a wider HOMO-LUMO energy gap, which is beneficial for confining exciton (B1674681) energy in organic light-emitting diode (OLED) host materials. acs.org Research on organic dyes incorporating a fluorinated phenylene spacer attached to a carbazole donor found that fluorine substitution consistently led to a redshift in absorption spectra, indicating a reduction in the band gap. rsc.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference Context |
|---|---|---|---|---|
| 9H-Carbazole (baseline) | -5.4 to -5.9 | -1.9 to -2.4 | ~3.5 to 4.4 | General literature values |
| Fluorinated Carbazole Derivatives | Generally Lowered | Generally Lowered | Tunable (can increase or decrease) | Fluorination stabilizes orbitals due to inductive effects. africaresearchconnects.comrsc.org |
| Poly(N-vinyl-2,7-difluoro-carbazole) | -5.91 | -2.29 | 3.62 | Demonstrates deeper HOMO and wider gap than non-fluorinated polymer. acs.org |
Intramolecular Charge Transfer (ICT) Processes in Fluorinated Carbazole Systems
Intramolecular Charge Transfer (ICT) is a photophysical process that occurs in molecules containing distinct electron-donating (D) and electron-accepting (A) moieties connected by a π-conjugated system. ciac.jl.cn Upon photoexcitation, an electron is transferred from the HOMO (typically localized on the donor) to the LUMO (typically localized on the acceptor), creating an excited state with significant charge separation and a large dipole moment. rsc.org
In the context of 2,3,4-Trifluoro-9H-carbazole, the molecule itself does not possess a classic D-A structure. However, its powerful electron-withdrawing nature makes it an excellent building block to act as the acceptor part of a larger ICT molecule. semanticscholar.org The three fluorine atoms would substantially increase the electron affinity of the carbazole core, enhancing its ability to accept an electron from a linked donor group upon excitation.
The photophysics of ICT states are highly sensitive to the surrounding environment. The large dipole moment of the ICT excited state leads to strong interactions with polar solvent molecules, resulting in a pronounced bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases—a phenomenon known as solvatochromism. uvic.ca In many carbazole-based D-A systems, fluorescence quenching is observed in solution due to rotational motions that dissipate the excited state energy non-radiatively; however, this can be overcome in aggregated or solid states. nih.govfrontiersin.org The efficiency and nature of the ICT can be modulated by the strength of the donor and acceptor, their geometric arrangement (affecting through-bond vs. through-space charge transfer), and the nature of the linking bridge. rsc.org
Excited State Dynamics and Relaxation Pathways
Singlet State Lifetimes and Internal Conversion
Upon absorption of a photon, a molecule is promoted to an excited singlet state (Sₙ). It then rapidly undergoes non-radiative internal conversion (IC) to the lowest excited singlet state (S₁), typically on a sub-picosecond timescale. mdpi.com From the S₁ state, the molecule can relax back to the ground state (S₀) via fluorescence, or through other competing pathways.
For the parent carbazole molecule in solution, the S₁ state has a lifetime (τₛ) in the range of 13–15 nanoseconds (ns), a value that is only weakly dependent on solvent polarity. mdpi.commdpi.com Fluorine substitution can significantly alter these dynamics. For example, in a study of cytosine versus 5-fluorocytosine, the introduction of a single fluorine atom increased the excited-state lifetime by two orders of magnitude (from ~720 femtoseconds to ~73 picoseconds). nih.gov This dramatic increase was attributed to changes in the potential energy surface of the excited state that hinder non-radiative decay pathways. While a direct analogue for this compound has not been reported, it is plausible that the significant electronic perturbation caused by trifluorination could similarly influence the S₁ lifetime by altering the rates of both radiative (fluorescence) and non-radiative decay processes.
Intersystem Crossing and Triplet State Formation
Intersystem crossing (ISC) is a non-radiative process involving a transition between electronic states of different spin multiplicity, most commonly from the lowest excited singlet state (S₁) to a triplet state (Tₙ), usually the lowest triplet state (T₁). nih.gov For unsubstituted carbazole, the T₁ state is populated from S₁ with a relatively high quantum yield of 51–56% in organic solvents. mdpi.com The resulting triplet state is long-lived, with a lifetime typically in the microsecond (μs) regime in the absence of quenchers like oxygen. mdpi.com
The rate of ISC is governed by the strength of spin-orbit coupling and the energy gap between the S₁ and T₁ states (ΔE_ST). While fluorine does not induce a significant "heavy-atom effect" to enhance spin-orbit coupling, its strong electronic influence can modify the character of the S₁ and T₁ states and their energy separation. semanticscholar.org In many carbazole derivatives, the T₁ state is localized on the carbazole core, with a relatively high energy of around 2.9-3.0 eV. researchgate.netrsc.org This high triplet energy is a key property for applications in OLEDs. The introduction of fluorine atoms can tune the energies of the singlet and triplet states, thereby influencing the ISC rate and the subsequent pathways for triplet state decay, such as phosphorescence or thermally activated delayed fluorescence. semanticscholar.org
Thermally Activated Delayed Fluorescence (TADF) in Fluorinated Carbazole Emitters
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling OLEDs to theoretically achieve 100% internal quantum efficiency. frontiersin.org The key requirement for TADF is a very small energy gap between the S₁ and T₁ states (ΔE_ST < 0.2 eV). rsc.org This small gap allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, powered by thermal energy. The subsequently repopulated S₁ state then decays via fluorescence, but on a longer timescale than prompt fluorescence, hence the term "delayed fluorescence". acs.org
Carbazole derivatives are among the most common electron donor units used in TADF emitters due to their excellent hole-transporting properties and rigid structure. frontiersin.orgrsc.org To achieve the necessary small ΔE_ST, the carbazole donor is typically paired with an electron acceptor in a structure that minimizes the spatial overlap between the HOMO (on the donor) and LUMO (on the acceptor). semanticscholar.org
A this compound moiety would be an ideal candidate for the acceptor component in a D-A type TADF molecule. The strong electron-withdrawing fluorine atoms would localize the LUMO on the carbazole core, and when paired with a suitable donor, could be used to engineer a molecule with the requisite small ΔE_ST. semanticscholar.orgnih.gov Computational studies show that fluorinated acceptor groups can lead to a pronounced blue-shift in emission and that highly twisted geometries between donor and acceptor are favorable for minimizing the energy gap. semanticscholar.org
| Parameter | Unsubstituted Carbazole (Cz) | Fluorinated Carbazole Derivatives | Significance |
|---|---|---|---|
| S₁ Lifetime (τₛ) | ~13-15 ns mdpi.commdpi.com | Potentially altered (e.g., increased) nih.gov | Determines the timescale of prompt fluorescence. |
| ISC Yield (Φ_ISC) | ~51-56% mdpi.com | Tunable via ΔE_ST modulation semanticscholar.org | Efficiency of populating the triplet state. |
| T₁ Energy (E_T) | ~2.9-3.0 eV researchgate.netrsc.org | Can be tuned by substitution rsc.org | Crucial for energy transfer in OLEDs. |
| ΔE_ST for TADF | Large | Can be engineered to be < 0.2 eV in D-A systems semanticscholar.orgrsc.org | Enables efficient RISC for TADF. |
Aggregation-Induced Emission (AIE) Phenomena in Fluorinated Carbazole Aggregates
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM). In solution, excited-state energy is efficiently dissipated through non-radiative pathways involving intramolecular rotations and vibrations. In the aggregated state, these motions are physically constrained, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to strong fluorescence emission. frontiersin.org
The role of fluorination in AIE is complex. While fluorine's electronic properties can tune the intrinsic emission color and quantum yield, its influence on intermolecular interactions (such as arene-perfluoroarene interactions) can dictate crystal packing and thus the degree of RIM. acs.org In one study of carbazole-based N-salicylidene anilines, the non-fluorinated compound showed strong AIE behavior, but increasing the number of fluorine atoms led to a reduction in the quantum yield and quenching of the emission in the aggregated state. acs.org This highlights that while this compound could be a component of an AIE-active molecule, its presence does not guarantee AIE behavior, which is an emergent property of the entire molecular system and its aggregated morphology. acs.org
Solvatochromic Behavior and Environment-Sensitive Photophysics of this compound
The photophysical properties of carbazole derivatives are often sensitive to the surrounding environment, a phenomenon known as solvatochromism. This behavior arises from the change in the dipole moment of the molecule upon electronic excitation. Solvents with different polarities can stabilize the ground and excited states to varying degrees, leading to shifts in the absorption and emission spectra.
For the parent 9H-carbazole, the change in dipole moment upon photoexcitation is relatively small. mdpi.com Consequently, it exhibits weak solvatochromic shifts in its fluorescence spectra. mdpi.com The introduction of fluorine atoms onto the carbazole ring, as in this compound, is expected to significantly alter its electronic properties and, potentially, its solvatochromic behavior. Fluorine is a highly electronegative atom that can exert strong inductive (-I) and mesomeric (-M) effects, which can influence the charge distribution in both the ground and excited states. nih.gov
The trifluorination pattern on one of the benzene (B151609) rings of the carbazole core is anticipated to increase the electron-accepting nature of that part of the molecule. This could lead to a more pronounced charge-transfer character in the excited state, which would likely result in a greater sensitivity of its fluorescence spectrum to the polarity of the solvent. In polar solvents, a more stabilized, charge-separated excited state would be expected, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum compared to nonpolar solvents.
To illustrate the typical solvatochromic behavior of the carbazole core, the following data for the unsubstituted 9H-carbazole is presented. These values provide a baseline for understanding the potential photophysical properties of its fluorinated derivatives.
Table 1: Steady-State Spectroscopic Properties of 9H-Carbazole in Various Organic Solvents at 296 K. mdpi.com
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| n-Heptane | 329 | 335 | 540 |
| THF | 332 | 340 | 690 |
| Acetonitrile | 331 | 338 | 620 |
The Stokes shift, which is the difference in energy between the absorption and emission maxima, can also provide insights into the excited-state geometry and its interaction with the solvent. For this compound, it is plausible that the Stokes shift would be more sensitive to solvent polarity than that of the parent carbazole due to the anticipated increase in the excited-state dipole moment.
In addition to solvent polarity, other environmental factors such as temperature and the rigidity of the medium can influence the photophysical properties of carbazole derivatives. For instance, some carbazoles exhibit significant red shifts in their emission maxima and increased fluorescence quantum yields at lower temperatures. acs.org
The lifetime of the excited state is another important parameter that can be affected by the solvent environment. For 9H-carbazole, the S1 lifetime shows only a weak dependence on the solvent. mdpi.com
Table 2: S1 State Lifetimes of 9H-Carbazole in Different Solvents. mdpi.com
| Solvent | S1 Lifetime (ns) |
|---|---|
| n-Heptane | 15.1 |
| THF | 13.6 |
| Acetonitrile | 14.3 |
Advanced Applications of Fluorinated Carbazole Derivatives in Functional Materials Research
Organic Semiconductor Research and Charge Transport Mechanisms
While the inherent electronic properties of the carbazole (B46965) nucleus make it a promising candidate for organic semiconductors, no studies were found that specifically investigate the charge transport mechanisms of 2,3,4-Trifluoro-9H-carbazole. The strategic placement of fluorine atoms can significantly influence the electronic properties of organic molecules, often lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can enhance stability and affect charge injection and transport properties. However, without experimental or theoretical data for this compound, any discussion on its specific semiconductor characteristics would be purely speculative.
Hole-Transporting Materials (HTMs) in Organic Electronic Devices
Carbazole derivatives are widely recognized for their excellent hole-transporting capabilities, making them integral components in various organic electronic devices. The electron-rich nature of the carbazole core facilitates the movement of positive charge carriers (holes). Fluorination can further enhance these properties by improving oxidative stability and tuning energy levels for better alignment with other device layers. Research on other fluorinated carbazoles has demonstrated their potential as efficient HTMs. For instance, a fluorinated polyvinylcarbazole has been shown to exhibit a higher luminous current efficiency in OLEDs compared to its non-fluorinated counterpart, partly due to a wider HOMO-LUMO energy gap. ossila.com However, no specific data on the hole mobility, ionization potential, or performance of this compound as an HTM has been reported.
Electron-Transporting Materials (ETMs) and Ambipolar Characteristics
While carbazole itself is predominantly a hole-transporting material, chemical modifications, including the introduction of electron-withdrawing groups like fluorine, can modulate its electronic structure to facilitate electron transport or induce ambipolar behavior. The trifluoro-substitution pattern on the carbazole ring in this compound would be expected to significantly lower the LUMO level, a key requirement for efficient electron injection and transport. This could potentially impart electron-transporting or even ambipolar characteristics to the molecule. Nevertheless, there is a lack of published research investigating the electron mobility, electron affinity, or ambipolar performance of this compound.
Optoelectronic Device Architectures and Performance Mechanistic Studies
The broad applicability of carbazole derivatives in optoelectronic devices is well-documented. They serve as hosts for phosphorescent emitters, fluorescent emitters, and components in thermally activated delayed fluorescence (TADF) systems. The high triplet energy of the carbazole moiety is particularly advantageous for hosting high-energy emitters. Fluorination can further enhance thermal and morphological stability, crucial for device longevity.
Organic Light-Emitting Diodes (OLEDs): Host Materials, Emitters, and Sensitizers
In the context of OLEDs, fluorinated carbazole derivatives have been explored as host materials. For example, a fluorinated polyvinylcarbazole has been utilized as a host material, demonstrating improved device efficiency. ossila.com The wide bandgap and high triplet energy of carbazoles make them suitable for hosting blue phosphorescent and TADF emitters, preventing energy back-transfer and ensuring efficient light emission. While the trifluoro-substitution in this compound would likely result in a high triplet energy, making it a theoretically interesting candidate as a host material, no studies have been published that fabricate or characterize OLEDs using this specific compound.
Organic Field-Effect Transistors (OFETs)
The charge-transporting properties of carbazole derivatives make them attractive for use in the active channel of OFETs. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor. While numerous carbazole-based materials have been synthesized and tested in OFETs, there is no available data on the fabrication or performance of OFETs incorporating this compound.
Electrochromic Devices
Fluorinated carbazole derivatives are integral components in the development of advanced electrochromic devices (ECDs), which can reversibly change their optical properties upon the application of an electrical voltage. The introduction of fluorine into the carbazole structure significantly influences the electrochemical redox, optical, and electrochromic behaviors of the resulting polymers. researchgate.net
Polymers based on carbazole and its derivatives have been extensively studied for their favorable electrochromic properties, such as good thermal stability, high hole-transporting mobility, and distinct color changes in different redox states. nih.govnih.govmdpi.com For instance, copolymers of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole have been shown to exhibit high transmittance contrast (ΔT) of up to 57.0% and display multiple colors, ranging from yellowish-green to purplish-gray. mdpi.com An electrochromic device fabricated from such a copolymer paired with a cathodic material like PProdot-Me2 demonstrated a high optical contrast of 45.8%, a rapid switching time of about 0.3 seconds, and a high coloration efficiency of 528.8 cm² C⁻¹ at 580 nm. mdpi.com
The fluorination of the polymer backbone can lead to higher oxidation onset potentials and improved electrochemical n-doping processes. researchgate.net This tuning of electronic properties allows for precise control over the material's color states and switching characteristics. For example, a dual-type ECD employing a carbazole-based polymer as the anodically coloring layer can achieve significant transmittance changes and fast response times. researchgate.net In one such device, a contrast of 23% at 623 nm was achieved with a switching time of 0.50 seconds. researchgate.net The stability of these materials is also a key factor; carbazole-based polyimides have shown retained electroactivity as high as 99% after 600 cycles. nih.gov
| Polymer/Device | Max. Transmittance Contrast (ΔT%) | Wavelength (nm) | Switching Time (s) | Coloration Efficiency (η) (cm² C⁻¹) |
|---|---|---|---|---|
| P(dCz2-co-dTC2) Film | 57.0% | Not specified | Not specified | Not specified |
| P(dCz2-co-dTC2)/PProdot-Me2 ECD | 45.8% | 580 | ~0.3 | 528.8 |
| P(DiCP-co-CPDTK)/PEDOT-PSS ECD | 38.2% | 635 | Not specified | 633.8 |
| PMCzP/PEDOT ECD | 23% | 623 | 0.50 | 290 |
| P(DTC-co-TF)/PEDOT-PSS ECD | 43.4% | 627 | <0.6 | 512.6 |
Photorefractive Polymeric Films and Charge Transport Properties
Carbazole-containing polymers are renowned for their excellent charge-transporting properties, making them key materials in photorefractive applications. researchgate.net The photorefractive effect involves a light-induced change in the refractive index of a material, which requires both photoconductivity and an electro-optic response. Carbazole moieties serve as efficient hole-transporting units within the polymer matrix. researchgate.net
The introduction of fluorine into the polymer structure can significantly impact charge carrier dynamics. nih.gov Fluorination of conjugated polymers has been shown to result in a lower singlet exciton (B1674681) recombination rate and slower monomolecular recombination in bulk heterojunction films. nih.gov This suggests that fluorinated carbazole derivatives could lead to more efficient charge generation and transport in photorefractive composites. The enhancement of charge carrier mobility is a critical goal; for example, a liquid carbazole derivative, 9-(2-ethylhexyl)carbazole, exhibited a hole mobility of 4×10⁻⁶ cm²/Vs, which is higher than that of the widely used poly(N-vinylcarbazole) (PVK). researchgate.net This improvement is attributed to a larger transfer integral and changes in the distribution of excimer trapping sites. researchgate.net
The combination of carbazole's charge transport capabilities with the electronic modifications offered by fluorination presents a promising strategy for developing highly efficient photorefractive polymers for applications such as optical data storage, image processing, and security verification. researchgate.net
Derivatization and Polymerization Strategies for Tailoring Fluorinated Carbazole Materials
Systematic Functionalization at Peripheral and Nitrogen Positions
The 2,3,4-Trifluoro-9H-carbazole scaffold provides multiple sites for chemical modification, enabling precise control over the final properties of the molecule. Functionalization can be targeted at the electron-rich peripheral carbon positions of the carbazole (B46965) ring system or at the nitrogen atom of the central pyrrole (B145914) ring.
Nitrogen (N-9) Position: The nitrogen atom is a primary site for functionalization, often achieved through N-alkylation or N-arylation reactions. These reactions are crucial for improving solubility and processability, as well as for electronically coupling the carbazole unit to other functional moieties.
N-Alkylation: This is commonly performed by reacting the carbazole with an alkyl halide in the presence of a base. Microwave-assisted synthesis has been shown to accelerate this reaction, providing N-alkyl derivatives in high yields with significantly reduced reaction times. researchgate.net For instance, long alkyl chains like 2-octyldodecyl can be introduced to enhance solubility in organic solvents, a critical factor for solution-processed electronic devices. researchgate.net
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for attaching aryl groups to the nitrogen atom. ossila.comrsc.org This strategy is used to link the carbazole to other aromatic systems, thereby extending conjugation and tuning the optoelectronic properties.
Peripheral Positions (C-1 to C-8): While the fluorine atoms occupy positions 2, 3, and 4, other carbon atoms on the aromatic rings remain available for functionalization. Direct C-H activation and functionalization have emerged as powerful tools for modifying the carbazole skeleton. chim.it Transition metal catalysts, including palladium and rhodium, can selectively activate specific C-H bonds, allowing for the introduction of alkyl, aryl, and other functional groups. chim.it For example, Friedel-Crafts acylation can be directed to specific positions under Lewis acid catalysis to introduce acyl groups. researchgate.net Halogenation, particularly bromination at the 3 and 6 positions, provides reactive handles for subsequent cross-coupling reactions like Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures. frontiersin.orgmdpi.com
The table below summarizes common functionalization strategies for the carbazole core, which are applicable to its trifluorinated analogue.
| Position | Reaction Type | Reagents/Catalysts | Purpose of Functionalization | Reference(s) |
| Nitrogen (N-9) | N-Alkylation | Alkyl halides, Base (e.g., K₂CO₃), Microwave | Improve solubility, modify solid-state packing | researchgate.net |
| N-Arylation | Aryl halides, Pd catalyst (e.g., Buchwald-Hartwig) | Extend conjugation, link to other functional units | ossila.comrsc.org | |
| Peripheral (Carbon) | C-H Activation/Arylation | Aryl halides, Transition metal catalysts (Pd, Rh) | Build complex architectures, tune electronic properties | chim.it |
| Bromination | N-Bromosuccinimide (NBS) | Create reactive sites for cross-coupling | mdpi.com | |
| Cross-Coupling (e.g., Suzuki) | Boronic acids, Pd catalyst | Form C-C bonds, extend π-system | chim.it | |
| Acylation (Friedel-Crafts) | Acyl chlorides, Lewis acid (e.g., BCl₃) | Introduce ketone functionalities | researchgate.net |
Synthesis of Monomers for Polymerization and Oligomerization
To be used in polymers, the this compound unit must first be converted into a monomer by introducing polymerizable functional groups. The choice of functional group dictates the polymerization method that can be employed.
A common strategy involves attaching a vinyl group to the carbazole, typically at the nitrogen position, to create a monomer suitable for radical polymerization. For instance, 9-(4-vinylbenzyl)-9H-carbazole is a well-known monomer used to synthesize poly(carbazole)s via Atom Transfer Radical Polymerization (ATRP). researchgate.net A similar approach can be applied to the trifluorinated analogue. Another method involves synthesizing carbazole-based dicarboxylic acids or diamines, which can serve as monomers for condensation polymerization to form polyamides or polyimides. researchgate.net
For instance, a new monomer, 2,3-bis[6-fluoro-9-(2-octyldodecyl)-9H-carbazol-3-yl]-3,3'-[5,7-di(5-bromothienyl-2)thieno[3,4-b]pyrazine, has been synthesized for organic electronics, demonstrating how fluorinated carbazole units can be incorporated into more complex monomer structures for specialized polymers. researchgate.net The presence of bromine atoms in this monomer allows for subsequent electropolymerization or other cross-coupling polymerization techniques.
The table below details examples of carbazole-based monomers and their intended polymerization methods.
| Monomer Structure | Polymerizable Group(s) | Intended Polymerization Method | Key Features | Reference(s) |
| 9-Vinyl-9H-carbazole analogue | Vinyl (-CH=CH₂) | Radical Polymerization (e.g., ATRP) | Forms polyvinylcarbazole backbone | researchgate.net |
| 9-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole | Norbornene | Ring-Opening Metathesis Polymerization (ROMP) | Allows for copolymerization with cyclic olefins like ethylene | researchgate.net |
| Di-bromo-functionalized trifluorocarbazole derivative | Bromo (-Br) | Electropolymerization, Suzuki or Stille Polycondensation | Forms conjugated polymers for electronic applications | researchgate.net |
| Trifluorocarbazole with terminal alkyne/azide (B81097) groups | Alkyne (C≡CH), Azide (-N₃) | Click Polymerization (CuAAC) | High efficiency, forms polytriazole backbone | mdpi.com |
Covalent Incorporation into Polymeric Systems
Once suitable monomers are synthesized, they can be covalently incorporated into larger polymeric or oligomeric structures. The polymerization method used is determined by the reactive groups on the monomer.
Radical Polymerization: Fluorinated analogues of poly(N-vinylcarbazole) (PVK) can be synthesized from vinyl-functionalized trifluorocarbazole monomers. Fluorinated PVK has been shown to have a wider HOMO-LUMO energy gap, making it a potentially superior host material for organic light-emitting diodes (OLEDs). ossila.com
Condensation Polymerization: Monomers containing functional groups like carboxylic acids or amines can be used to create high-performance polymers. For example, fluorine-containing polyimides, known for their exceptional thermal stability and low dielectric constants, can be synthesized using trifluorocarbazole-based diamine monomers. kpi.ua
Cross-Coupling Polymerization: For applications in organic electronics, fully conjugated polymers are often required. Methods like Suzuki or Stille polycondensation are used to link aryl monomers, such as those derived from dibrominated this compound, into a conjugated backbone. This approach allows for precise control over the polymer's electronic structure.
Click Polymerization: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," offers a highly efficient and versatile route to creating well-defined polymers. mdpi.comlookchem.com By functionalizing the trifluorocarbazole core with either an azide or an alkyne group, it can be readily polymerized with a suitable comonomer to produce polytriazoles. mdpi.com This method is known for its high yields and tolerance to a wide range of functional groups.
The incorporation of the rigid, bulky trifluorocarbazole unit into a polymer backbone can significantly enhance the thermal stability, such as the glass transition temperature (Tg) and thermal decomposition temperature, of the resulting material. mdpi.com
Supramolecular Assemblies and Non-Covalent Interactions
Beyond covalent bonds, non-covalent interactions play a critical role in dictating the morphology and properties of materials derived from this compound. semanticscholar.org These weak interactions, including hydrogen bonds, π-π stacking, and dipole-dipole interactions, govern how molecules pack in the solid state and self-assemble in solution. nih.govnih.gov
π-π Stacking: The planar, aromatic surface of the carbazole core promotes stacking interactions. These interactions are fundamental to charge transport in organic semiconductors, as they facilitate orbital overlap between adjacent molecules. uj.edu.pl The introduction of fluorine atoms can modulate these interactions by altering the electron density of the aromatic rings.
Dipole-Dipole Interactions: The fluorine substituents create a significant dipole moment in the this compound molecule. In the solid state, these dipoles can align in a head-to-tail fashion, leading to cooperative self-assembly and highly ordered crystalline structures. nih.gov
Fluorine-Involved Interactions: The electronegative fluorine atoms can participate in specific non-covalent interactions, such as C-H···F hydrogen bonds. scispace.com These interactions, though weak, can provide additional control over the supramolecular architecture.
The interplay of these forces can be harnessed to create well-ordered thin films and crystalline domains, which are essential for high-performance electronic devices. rsc.org The fluorination of molecules can be a strategy to engineer specific crystal packing and promote the formation of supramolecular alloys, where different components are miscible in the solid state. nih.gov
Solid State Organization and Crystal Engineering of Fluorinated Carbazole Derivatives
Crystal Structure Determination and Analysis by X-ray Diffraction
XRD analysis has unambiguously confirmed the molecular structures of numerous carbazole (B46965) derivatives. mdpi.commdpi.com For instance, the structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole was determined to crystallize in the monoclinic space group C2/c. mdpi.com Such analyses often reveal slight deviations from planarity in the carbazole core, which can be influenced by the nature and position of substituents. The dihedral angles between the planes of the fused aromatic rings are a key parameter derived from XRD data. nih.gov In some cases, the asymmetric unit of the crystal lattice may contain more than one independent molecule, providing insight into subtle conformational differences. nih.gov
The crystallographic data obtained for various carbazole derivatives serve as a reference for comparative studies, allowing researchers to understand the structural effects of different functional groups. nih.gov
Table 1: Crystallographic Data for Selected Carbazole Derivatives
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | Monoclinic | C2/c | Almost planar geometry with π-stacked columns. | mdpi.com |
| 1-(4-Fluorobenzoyl)-9H-carbazole | - | - | Fluoro-substituted phenyl ring is twisted out of the carbazole plane. | mdpi.com |
| 2-nitro-3-phenyl-9H-carbazole | - | - | Two independent molecules in the asymmetric unit. | nih.gov |
Molecular Packing and Intermolecular Interactions in Crystalline Solids
The assembly of individual fluorinated carbazole molecules into a stable, ordered, three-dimensional lattice is directed by a variety of non-covalent intermolecular interactions. These forces dictate the molecular packing and are crucial in determining the material's bulk properties.
Hydrogen bonding is a significant directional force in the crystal packing of carbazoles possessing an N-H group. For example, strong N-H···O and N-H···N hydrogen bonds can link molecules into dimers or extended chains. nih.govnih.gov
Influence of Side Chains and Substituents on Solid-State Organization
The process of crystal engineering involves the rational design of molecules to control their solid-state assembly. By strategically modifying the carbazole skeleton with various side chains and substituents, it is possible to tune the intermolecular interactions and, consequently, the crystal packing.
Substituents can exert significant steric and electronic effects. For example, a bulky 4-fluorobenzoyl group can twist out of the carbazole plane, disrupting planarity and affecting potential π-π stacking. mdpi.com Conversely, electron-withdrawing groups, such as nitro substituents, can alter the electron distribution of the aromatic system, which in turn influences the π-electron delocalization and intermolecular forces. nih.gov
The introduction of different functional groups onto the carbazole framework is a key strategy to modify its photophysical properties. nih.gov Attaching long or branched alkyl chains can enhance solubility and frustrate the tendency for molecules to form aggregates (π-aggregation), which can be beneficial for solution-based device fabrication. mdpi.com Therefore, the choice of substituents is a critical factor in tailoring the solid-state organization and properties of carbazole-based materials.
Structure-Property Relationships in the Solid State: Implications for Device Performance
The arrangement of molecules in the solid state has a direct and profound impact on the material's electronic and photophysical properties, which are critical for device performance. The relationship between crystal structure and function is a cornerstone of materials science.
In the context of organic electronics, dense molecular packing and significant π-π overlap between adjacent molecules are generally desirable for efficient charge transport. figshare.com The formation of well-ordered π-stacked columns can create pathways for charge carriers (holes or electrons) to move through the material, leading to high charge carrier mobility, a key parameter for organic field-effect transistors (OFETs). figshare.com
The photoluminescent properties of carbazole derivatives are also highly sensitive to their solid-state environment. In dilute solutions, molecules are isolated and exhibit their intrinsic fluorescence. However, in the solid state, intermolecular interactions can lead to the formation of aggregates or excimers, which often results in a red-shift of the emission spectrum compared to the solution phase. mdpi.comresearchgate.net While sometimes undesirable, this phenomenon can also be harnessed for specific applications. For instance, carbazole-triazine hybrids have been shown to exhibit intense blue fluorescence in the solid state, making them promising materials for organic light-emitting diodes (OLEDs). mdpi.com The chemical stability of the molecule, which can be modulated by substituents, is also a critical factor for ensuring the long-term operational lifetime of such devices. researchgate.net
Advanced Analytical Techniques in Fluorinated Carbazole Research
Electrochemical Characterization by Cyclic Voltammetry for Redox Potentials and Energy Levels
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of chemical species. sciepub.com By measuring the current response of a compound to a linearly cycled potential sweep, researchers can determine its oxidation and reduction potentials. These values are critical for calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern the charge injection and transport properties of materials in electronic devices. iieta.orgresearchgate.net
For carbazole (B46965) derivatives, CV analysis typically reveals information about their electron-donating capabilities and electrochemical stability. nih.goviieta.org The introduction of fluorine atoms into the carbazole structure is expected to influence these properties. Fluorine, being a highly electronegative element, generally acts as an electron-withdrawing group, which can stabilize the HOMO and LUMO levels.
EHOMO = -e (Eox + 4.4) (eV)
ELUMO = -e (Ered + 4.4) (eV)
Research on fluorinated carbazole-containing copolymers has shown that fluorine substitution has a minimal impact on HOMO levels but can slightly alter the energy gap. nih.gov Theoretical calculations using Density Functional Theory (DFT) often complement experimental CV data to provide a deeper understanding of the electronic structure. nih.gov For tetrafluorobenzocarbazole, DFT calculations have been used to simulate the orbital conformation (HOMOs-LUMOs). nih.gov A similar approach for 2,3,4-Trifluoro-9H-carbazole would be expected to show the HOMO localized primarily on the carbazole moiety and the LUMO distributed across the aromatic system, with the trifluoro-substitution influencing the precise energy levels.
Table 1: Representative Electrochemical Data for a Fluorinated Carbazole Analogue (Note: Data presented is for analogous compounds to illustrate expected values, as specific data for this compound is not available in the cited literature.)
| Compound | Onset Oxidation Potential (Eox vs. Fc/Fc+) | HOMO Level (eV) | Onset Reduction Potential (Ered vs. Fc/Fc+) | LUMO Level (eV) | Electrochemical Gap (eV) |
| Fluorinated Carbazole Derivative (example) | ~1.15 V nankai.edu.cn | ~-5.55 | Not typically observed | N/A | N/A |
| Tetrafluorobenzocarbazole | Stable | Calculated -5.53 iieta.org | Stable | Calculated -2.38 iieta.org | Calculated 3.15 |
Time-Resolved Spectroscopy for Ultrafast Processes (Femtosecond and Nanosecond Transient Absorption)
Time-resolved transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the dynamics of excited states in molecules on timescales ranging from femtoseconds to nanoseconds and beyond. nih.govarxiv.org This method allows for the real-time monitoring of processes such as internal conversion, intersystem crossing (ISC), and charge transfer. nih.govrsc.org
In a typical TA experiment, a short "pump" laser pulse excites the sample, and a subsequent "probe" pulse, delayed by a specific time, measures the absorption changes. rsc.org By varying the delay time, a map of the excited-state evolution can be constructed.
For carbazole-based molecules, TA spectroscopy is instrumental in understanding their photophysical behavior, which is essential for applications in organic light-emitting diodes (OLEDs) and photocatalysis. nih.gov Studies on various carbazole derivatives have successfully tracked singlet-to-triplet state transitions (ISC) and electron transfer events. nih.govrsc.org For instance, in a 2,6-di(9H-carbazol-9-yl) pyridine (B92270) molecule, femtosecond TA spectroscopy confirmed ISC occurring within 2.5 nanoseconds. nih.gov The appearance of an isosbestic point in the spectra often signals the conversion from one transient species (e.g., the singlet excited state) to another (e.g., the triplet state). nih.gov
Applying this technique to this compound would reveal the influence of the trifluoro-substitution on its excited-state lifetimes and decay pathways. The fluorine atoms could affect the spin-orbit coupling, potentially altering the rate of intersystem crossing. Nanosecond TA spectroscopy would further elucidate the behavior of longer-lived species, such as triplet states, which are crucial in phenomena like thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence. nih.gov
Table 2: Typical Ultrafast Processes Studied in Carbazole Derivatives via TA Spectroscopy (Note: This table outlines the types of data obtained from TA spectroscopy for carbazole derivatives in general.)
| Process | Timescale | Spectroscopic Signature |
| Singlet Excited-State Absorption (S1 → Sn) | fs - ns | Broad absorption bands that decay over time. |
| Stimulated Emission (S1 → S0) | fs - ns | Negative signal (bleach) at the fluorescence wavelength. |
| Intersystem Crossing (S1 → T1) | ps - ns | Decay of singlet features and rise of triplet features. |
| Triplet Excited-State Absorption (T1 → Tn) | ns - µs | New absorption bands corresponding to the triplet state. |
Dynamic Light Scattering (DLS) for Aggregation Behavior in Solution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. nih.govresearchgate.netnih.gov It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. fraunhofer.de Analysis of these fluctuations yields the translational diffusion coefficient, which can be related to the hydrodynamic radius of the particles via the Stokes-Einstein equation.
In the context of carbazole derivatives, DLS is particularly useful for studying aggregation behavior. nih.gov Many π-conjugated molecules, including carbazoles, have a tendency to self-assemble or aggregate in solution, especially in poor solvents. nih.govfrontiersin.org This aggregation can significantly impact their photophysical properties, leading to phenomena such as aggregation-induced emission (AIE). mdpi.com
A DLS study of this compound would provide information on its propensity to form aggregates in various solvents. By performing measurements as a function of concentration or solvent composition (e.g., in water/organic solvent mixtures), one could determine the critical aggregation concentration and the average size of the resulting nano- or micro-aggregates. The presence of fluorine atoms might influence intermolecular interactions, such as π-π stacking and hydrogen bonding, thereby affecting the aggregation process. This information is valuable for controlling the morphology and, consequently, the solid-state emission properties of materials designed for optoelectronic applications.
Table 3: Parameters Obtainable from DLS for Studying Aggregation (Note: This table describes the general information that can be extracted from DLS experiments on aggregating molecular systems.)
| Parameter | Description | Relevance to this compound |
| Hydrodynamic Radius (Rh) | The effective radius of the molecule or aggregate as it moves through the solvent. | Indicates the size of monomers and aggregates in solution. |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | A low PDI suggests a monodisperse sample, while a high PDI indicates a broad size range or multiple species. |
| Size Distribution | A histogram or curve showing the relative abundance of different-sized particles. | Reveals the presence of monomers, dimers, and larger aggregates. |
| Aggregation Onset | The concentration or condition (e.g., solvent polarity) at which aggregation begins. | Characterizes the solubility and self-assembly behavior. |
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is widely used to determine the thermal stability and composition of materials. researchgate.net The output of a TGA experiment is a curve plotting mass against temperature, from which the decomposition temperature (Td), corresponding to a specific percentage of weight loss (e.g., 5%), can be determined.
For materials intended for use in organic electronic devices, which often operate at elevated temperatures, high thermal stability is a critical requirement. Carbazole and its derivatives are known for their pronounced thermal stability. nih.govnih.gov TGA is the standard method for quantifying this property.
The thermal stability of this compound would be assessed by heating a sample at a constant rate under an inert atmosphere (e.g., nitrogen) and recording the temperature at which significant mass loss begins. The introduction of fluorine atoms into organic molecules can often enhance their thermal stability. rsc.org For example, studies on fluorinated carbazole-containing copolymers have confirmed that the fluorinated versions possess higher thermal stability compared to their non-fluorinated analogues. nih.gov Therefore, this compound is expected to exhibit a high decomposition temperature, making it a potentially robust material for electronic applications.
Table 4: Representative Thermal Stability Data for Carbazole Derivatives (Note: Data is based on analogous compounds to indicate the expected range of thermal stability.)
| Compound Type | Decomposition Temperature (Td at 5% weight loss) | Reference |
| General Carbazole-based Molecules | 291 °C - 307 °C | nih.gov |
| Fluorinated Copolymers | Higher stability than non-fluorinated analogues | nih.gov |
| Fluorinated Coordination Compounds | Decomposition starts at ~200-220 °C | rsc.org |
Q & A
Basic Research Questions
Q. What experimental methods optimize the synthesis of 2,3,4-Trifluoro-9H-carbazole derivatives?
- Methodological Answer : Fluorination can be achieved via nucleophilic aromatic substitution using NaH in dry THF under inert conditions. For example, tetrafluorophthalonitrile reacts with carbazole in THF at room temperature for 12 hours, yielding 93% product after quenching with water . Key parameters include solvent choice (anhydrous THF), stoichiometric control of NaH, and slow addition of fluorinated precursors to minimize side reactions.
Q. How can structural confirmation of fluorinated carbazoles be achieved?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) paired with SHELXL refinement is the gold standard for unambiguous structural determination. For amorphous solids, complementary techniques like NMR and high-resolution mass spectrometry (HRMS) validate substitution patterns. Computational predictions (e.g., pKa and density via ACD/Labs Percepta) can cross-verify experimental data .
Advanced Research Questions
Q. How do fluorine substituents influence the electronic properties of carbazole derivatives in optoelectronic applications?
- Methodological Answer : Fluorine's electron-withdrawing nature enhances electron affinity and reduces HOMO-LUMO gaps. For example, boron-containing carbazoles (e.g., 9-Hexyl-2-(dioxaborolan-2-yl)-9H-carbazole) exhibit improved charge transport in organic semiconductors. Electrochemical studies (cyclic voltammetry) and DFT calculations quantify these effects, correlating substituent position with device performance .
Q. How should researchers resolve contradictions between experimental and computational data for fluorinated carbazoles?
- Methodological Answer : Discrepancies in properties like pKa or melting points require cross-validation:
- Experimental : Reproduce results using multiple techniques (e.g., differential scanning calorimetry for thermal stability).
- Computational : Re-optimize DFT parameters (basis sets, solvation models) and compare with high-quality datasets (e.g., ChemSpider predicted data ).
- Contextual Analysis : Review synthetic pathways for unintended byproducts (e.g., incomplete fluorination) that may skew data .
Q. What strategies improve regioselectivity in cross-coupling reactions of this compound?
- Methodological Answer : Palladium-catalyzed Suzuki-Miyaura coupling benefits from:
- Pre-functionalization : Introduce boronic ester groups (e.g., at the 9-position) to direct reactivity .
- Ligand Optimization : Bulky ligands (e.g., SPhos) enhance selectivity for mono- vs. di-substituted products.
- In situ Monitoring : LC-MS tracks reaction progress to optimize time and temperature .
Q. How can structure-activity relationships (SARs) guide the design of bioactive fluorinated carbazoles?
- Methodological Answer :
- Functional Group Mapping : Replace fluorine at specific positions (e.g., 2-F vs. 4-F) to assess impact on biological targets (e.g., androgen receptor binding ).
- Pharmacophore Modeling : Align electrostatic potentials (MEPs) with receptor active sites using molecular docking.
- In vitro Assays : Measure IC values against hormone-sensitive cell lines to validate SAR hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
